



Application Notes and Protocols: DNA Gyrase B-IN-1 ATPase Activity Assay

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Compound of Interest		
Compound Name:	DNA gyrase B-IN-1	
Cat. No.:	B12419726	Get Quote

These application notes provide a detailed protocol for determining the inhibitory activity of **DNA gyrase B-IN-1** on the ATPase activity of DNA gyrase. The protocol is intended for researchers, scientists, and drug development professionals familiar with basic biochemical assays.

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] The energy for this supercoiling activity is derived from the hydrolysis of ATP, a reaction catalyzed by the GyrB subunit of the enzyme.[2][3][4] This ATPase activity is a validated target for the development of novel antibacterial agents.[2][4] DNA gyrase B-IN-1 is a putative inhibitor of the GyrB subunit. This document outlines the experimental setup for an in vitro ATPase activity assay to characterize the inhibitory potential of this compound.

The most common methods for measuring gyrase ATPase activity involve either a coupledenzyme spectrophotometric assay or a phosphate detection assay.[2][5][6] The coupledenzyme assay links the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[5][6] The phosphate detection assay, often utilizing malachite green, colorimetrically measures the amount of inorganic phosphate released during ATP hydrolysis.[7] This protocol will focus on the widely used coupled-enzyme assay.

Experimental Workflow



The overall experimental workflow for the **DNA gyrase B-IN-1** ATPase activity assay is depicted below.



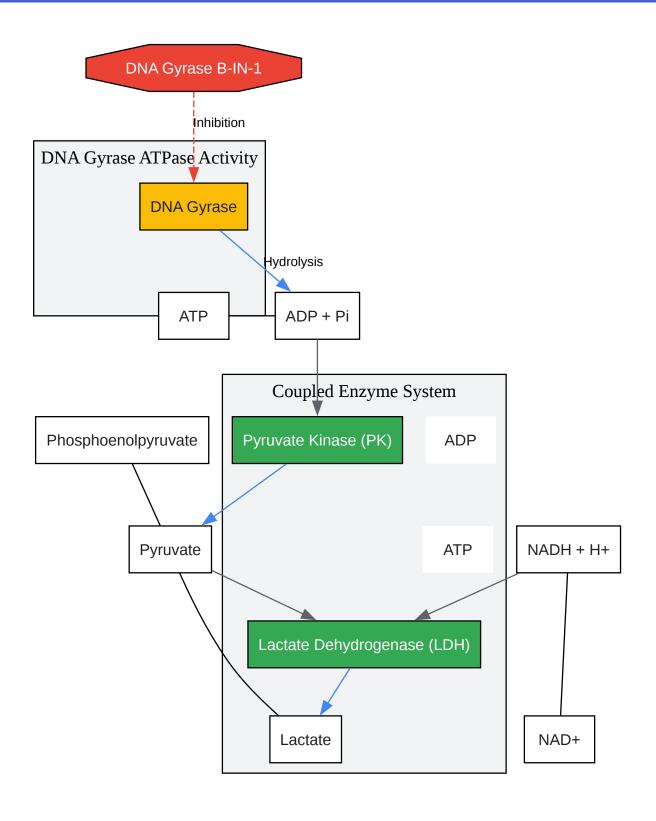
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Caption: Experimental workflow for the **DNA gyrase B-IN-1** ATPase activity assay.

Signaling Pathway

The coupled-enzyme assay for ATPase activity relies on a series of linked enzymatic reactions. The hydrolysis of ATP by DNA gyrase produces ADP. Pyruvate kinase then uses phosphoenolpyruvate (PEP) to convert ADP back to ATP, generating pyruvate in the process. Finally, lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The consumption of NADH, which absorbs light at 340 nm, is monitored spectrophotometrically. **DNA Gyrase B-IN-1** is hypothesized to inhibit the initial step of this pathway.





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Caption: Coupled-enzyme system for the DNA gyrase ATPase assay.



Experimental Protocols

Materials and Reagents

Reagent	Stock Concentration	Storage
5x Gyrase Assay Buffer	250 mM Tris-HCl (pH 7.5), 500 mM KCl, 25 mM MgCl ₂ , 25 mM DTT, 5 mM EDTA	-20°C
E. coli DNA Gyrase	1 μΜ	-80°C
Linearized pBR322 DNA	1 mg/mL	-20°C
ATP	100 mM	-20°C
Phosphoenolpyruvate (PEP)	80 mM	-20°C
NADH	20 mM	-20°C (protect from light)
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH)	~1000 U/mL PK, ~1500 U/mL LDH	4°C
DNA Gyrase B-IN-1	10 mM in 100% DMSO	-20°C
DMSO	100%	Room Temperature
Nuclease-free water	-	Room Temperature

Assay Procedure

This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.

- Prepare the Assay Mix: On the day of the experiment, prepare a sufficient volume of Assay
 Mix for all reactions. For each 100 μL reaction, combine the following reagents:
 - $\circ~$ 20 μL of 5x Gyrase Assay Buffer
 - 3 μL of Linear pBR322 DNA
 - \circ 1 μ L of PEP (80 mM stock)
 - 1.5 μL of PK/LDH



- 2 μL of NADH (20 mM stock)
- 45.5 μL of Nuclease-free water
- Prepare DNA Gyrase B-IN-1 Dilutions: Perform a serial dilution of the 10 mM DNA Gyrase
 B-IN-1 stock solution in 100% DMSO to obtain a range of concentrations. A typical starting point would be a 10-point, 2-fold serial dilution.
- Set up the Reaction Plate:
 - Add 73 μL of the Assay Mix to the appropriate wells of a clear, flat-bottom 96-well plate.
 - \circ Add 1 μ L of the appropriate **DNA Gyrase B-IN-1** dilution or DMSO (for positive and negative controls) to each well.
 - Add 10 μL of nuclease-free water to the negative control wells.
 - Add 10 μL of diluted E. coli DNA gyrase (final concentration of 50 nM) to all wells except the negative control.[6]
 - Mix the contents of the wells by gentle pipetting.
- Pre-incubation: Incubate the plate at 25°C for 10 minutes.
- Initiate the Reaction:
 - \circ Add 16 μ L of a 6.25 mM ATP solution to all wells to initiate the reaction (final ATP concentration of 1 mM).
 - Immediately place the plate in a spectrophotometer capable of kinetic readings.
- Data Acquisition:
 - Measure the decrease in absorbance at 340 nm every 30 seconds for 30-60 minutes at 25°C.[6]

Data Presentation and Analysis



The rate of the reaction is determined from the linear portion of the absorbance vs. time plot. The percent inhibition for each concentration of **DNA Gyrase B-IN-1** is calculated using the following formula:

% Inhibition = $[1 - (Rateinhibitor / RateDMSO)] \times 100$

The IC_{50} value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Representative Data for DNA Gyrase B-IN-1

DNA Gyrase B-IN-1 (μM)	Rate (mOD/min)	% Inhibition
0 (DMSO Control)	15.2	0
0.1	14.1	7.2
0.3	11.8	22.4
1	8.5	44.1
3	4.6	69.7
10	2.1	86.2
30	1.2	92.1
100	0.9	94.1

IC50 **Determination**

Parameter	Value
IC ₅₀ (μM)	1.25
Hill Slope	1.1
R ²	0.995

Summary and Conclusion



This protocol provides a robust and reproducible method for assessing the inhibitory activity of **DNA Gyrase B-IN-1** on the ATPase function of DNA gyrase. The coupled-enzyme assay offers a continuous readout of enzyme activity, allowing for detailed kinetic analysis. The representative data indicates that **DNA Gyrase B-IN-1** is a potent inhibitor of this enzyme, with an IC_{50} value in the low micromolar range. This assay can be adapted for high-throughput screening of other potential DNA gyrase inhibitors.[8][9] It is important to ensure the stability of the enzyme and consistency in experimental setup to minimize variability.[1] For further characterization, subsequent experiments could include determining the mechanism of inhibition (e.g., competitive, non-competitive) by varying the ATP concentration.

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